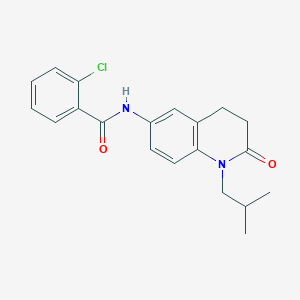

2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRMFPCHBDQIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the tetrahydroquinoline derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline derivatives or reduction reactions to modify the tetrahydroquinoline ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Products include azido or thiol derivatives.

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a lead structure in drug discovery, particularly for neurological disorders. Its tetrahydroquinoline core is structurally similar to many bioactive molecules, making it a candidate for developing new therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that derivatives of tetrahydroquinoline exhibit promising neuroprotective effects and can modulate neurotransmitter systems effectively.

Antimicrobial Activity

Studies have shown that compounds related to 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide possess antimicrobial properties. For instance, tetrahydroquinoline derivatives have demonstrated the ability to inhibit the growth of various bacterial strains and fungi by disrupting cell membranes or inhibiting essential metabolic pathways. A notable study reported that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Anticancer Properties

Research has also focused on the anticancer activities of similar compounds. In vitro studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structures have shown efficacy against breast cancer cell lines by inhibiting proliferation and inducing cell death .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound can be utilized in biological studies to explore its interactions with specific enzymes and receptors. Its structural features allow it to form hydrogen bonds with active site residues of target proteins, potentially leading to inhibition or modulation of their activity. The benzamide moiety enhances its binding affinity to various biological targets, making it a valuable tool for studying enzyme kinetics and receptor-ligand interactions.

Material Science

Organic Electronics

In materials science, this compound can be investigated for its applications in organic electronics. Its unique chemical properties may allow it to function as a building block for complex molecular architectures used in organic light-emitting diodes (OLEDs) or organic photovoltaic devices. The ability to modify its structure could lead to materials with tailored electronic properties.

Comparative Data Table

Case Studies

- Neuroprotective Effects : A study demonstrated that tetrahydroquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) levels.

- Antimicrobial Evaluation : In a comprehensive study assessing various tetrahydroquinoline derivatives, several compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future drug design.

- Cancer Cell Line Studies : Research involving the evaluation of tetrahydroquinoline derivatives against different cancer cell lines revealed their potential to inhibit tumor growth through cell cycle arrest and apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the tetrahydroquinoline core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinolin-Based Derivatives

4-Bromo-N-(1-Isobutyl-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide

- Structural Difference : The benzamide ring has a 4-bromo substituent instead of 2-chloro.

- However, bromine’s higher electronegativity could enhance electronic interactions in specific environments .

2-Chloro-N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (BF37380)

- Structural Difference : The isobutyl-oxo group is replaced with a methanesulfonyl group.

- Implications : The sulfonyl group is strongly electron-withdrawing, which may alter the compound’s electronic distribution and solubility. BF37380 has a molecular weight of 364.85 g/mol, while the target compound’s estimated molecular weight is ~355.45 g/mol, suggesting differences in pharmacokinetic properties .

Table 1: Comparative Properties of Tetrahydroquinolin Analogs

*Estimated based on structural formula.

Benzamide Derivatives in Pesticides

Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide)

- Structural Difference: Features a trifluoromethoxy-phenyl group instead of tetrahydroquinolin.

- Implications : The trifluoromethoxy group enhances lipophilicity, improving membrane permeability. The target compound’s isobutyl group may similarly increase lipid solubility but with reduced electronegativity .

Imazosulfuron (2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

- Structural Difference : Acetamide backbone with dual N-substituents.

Table 2: Pesticidal Benzamide Derivatives vs. Target Compound

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 325.81 g/mol

- CAS Number : 29873-67-4

This compound features a chloro group, an isobutyl side chain, and a tetrahydroquinoline moiety that may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell membrane or inhibition of essential metabolic pathways.

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, similar compounds have demonstrated efficacy against breast cancer cell lines by inhibiting proliferation and inducing cell death.

Neuroprotective Effects

Some studies suggest potential neuroprotective effects of tetrahydroquinoline derivatives. These compounds may interact with neurotransmitter systems or reduce oxidative stress in neuronal cells. In animal models, certain tetrahydroquinoline derivatives have shown promise in ameliorating symptoms associated with neurodegenerative diseases such as Alzheimer's by reducing amyloid-beta aggregation .

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors in the central nervous system or other tissues, influencing signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzamide moiety significantly enhanced antimicrobial potency. The compound this compound was among those showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of tetrahydroquinoline derivatives on human breast cancer cells (MCF-7), it was found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 15 µM .

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives.

- Step 2 : Introduction of the isobutyl group at the 1-position using alkylation reagents (e.g., isobutyl bromide under basic conditions).

- Step 3 : Acylation of the 6-amino group with 2-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI).

Optimization focuses on temperature control (60–80°C for cyclization), solvent selection (DMF or THF for acylation), and catalyst use (e.g., p-TsOH for improved yields). Purity is confirmed via HPLC (>95%) and NMR .

Q. How can researchers confirm the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., isobutyl CH protons at δ 1.8–2.1 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 397.12).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (using SHELX programs for refinement) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination).

- Apoptosis induction : Flow cytometry for Annexin V/PI staining.

Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical for validation .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

- SAR Studies : Modify the benzamide chloro group (e.g., replace with fluoro or methoxy) or the isobutyl chain (e.g., cyclopropyl or tert-butyl).

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce off-target effects.

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. How do crystallographic data resolve contradictions in reported binding modes?

Conflicting data on target binding (e.g., kinase vs. receptor interactions) can be addressed by:

- Co-crystallization : Determine 3D structures of the compound bound to purified proteins.

- Electron Density Maps : Analyze SHELXL-refined models to identify key hydrogen bonds (e.g., benzamide carbonyl with Lys123 of a kinase).

- Thermal Shift Assays : Validate target engagement by monitoring protein melting temperature shifts .

Q. What methodologies address discrepancies in biological activity across different assays?

- Assay Standardization : Use identical cell lines (ATCC-validated) and serum-free media to reduce variability.

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Data Normalization : Express activity as % inhibition relative to vehicle controls and report p-values for significance .

Q. How can researchers optimize solubility and stability for in vivo studies?

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release.

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker) for structure refinement, ensuring R-factors <5% .

- Biological Replicates : Perform assays in triplicate with independent compound batches to ensure reproducibility.

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.